6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile 6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 478049-42-2
VCID: VC4210086
InChI: InChI=1S/C20H9ClF6N2S/c21-13-6-4-11(5-7-13)17-9-16(20(25,26)27)15(10-28)18(29-17)30-14-3-1-2-12(8-14)19(22,23)24/h1-9H
SMILES: C1=CC(=CC(=C1)SC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N)C(F)(F)F
Molecular Formula: C20H9ClF6N2S
Molecular Weight: 458.81

6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile

CAS No.: 478049-42-2

Cat. No.: VC4210086

Molecular Formula: C20H9ClF6N2S

Molecular Weight: 458.81

* For research use only. Not for human or veterinary use.

6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile - 478049-42-2

Specification

CAS No. 478049-42-2
Molecular Formula C20H9ClF6N2S
Molecular Weight 458.81
IUPAC Name 6-(4-chlorophenyl)-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]sulfanylpyridine-3-carbonitrile
Standard InChI InChI=1S/C20H9ClF6N2S/c21-13-6-4-11(5-7-13)17-9-16(20(25,26)27)15(10-28)18(29-17)30-14-3-1-2-12(8-14)19(22,23)24/h1-9H
Standard InChI Key GQRDWIGULJTGOY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)SC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N)C(F)(F)F

Introduction

The compound , 6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile, is a complex organic molecule that includes several functional groups such as a chlorophenyl group, a trifluoromethyl group, and a sulfanyl group attached to a nicotinonitrile backbone. These components suggest potential biological activity and specific chemical properties.

Synthesis

The synthesis of such a compound might involve multiple steps, including:

  • Formation of the Nicotinonitrile Backbone: This could involve the reaction of a pyridine derivative with a nitrile-forming reagent.

  • Introduction of the Chlorophenyl Group: This might be achieved through a cross-coupling reaction.

  • Attachment of the Trifluoromethyl Group: This could involve the use of trifluoromethylating agents.

  • Sulfur Linkage: The sulfanyl group could be introduced via a nucleophilic substitution or a metal-catalyzed coupling reaction.

Biological Activity

Compounds with similar structures often exhibit biological activities such as fungicidal, antitubercular, or cytotoxic effects. The presence of trifluoromethyl groups, for instance, is known to enhance lipophilicity and metabolic stability, which can be beneficial for drug candidates .

Research Findings

Given the lack of specific data on this compound, research findings would typically focus on its synthesis, purification, and characterization using techniques like NMR and HRMS. Biological assays would be conducted to assess its potential as a pharmaceutical or agricultural agent.

Data Tables

Without specific data available, hypothetical tables might include:

  • Physical Properties: Molecular weight, solubility, melting point.

  • Biological Activity: Results from assays testing its efficacy against various targets.

  • Synthetic Route: A step-by-step description of its synthesis.

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